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Compound of Interest

Compound Name: CB30900

Cat. No.: B1668665

Disclaimer: Initial searches for "CB30900" did not yield any relevant results pertaining to
anticancer research. The scientific literature available through public search engines does not
contain information on a compound with this designation in the context of cancer therapy.
Therefore, this guide will focus on a closely related and well-documented class of anticancer
agents: CREB-binding protein (CBP) and p300 inhibitors.

This technical guide provides an in-depth overview of the core mechanisms, preclinical data,
and experimental protocols associated with the investigation of CBP/p300 inhibitors as
potential cancer therapeutics. It is intended for researchers, scientists, and drug development
professionals actively involved in oncology research.

Introduction to CBP/p300 as Anticancer Targets

The homologous proteins CREB-binding protein (CBP) and p300 are transcriptional co-
activators that function as histone acetyltransferases (HATS).[1] By acetylating histone and non-
histone proteins, they play a crucial role in regulating gene expression involved in a multitude
of cellular processes, including proliferation, differentiation, and apoptosis.[2][3]

In the context of oncology, CBP/p300 are frequently overexpressed in various cancers and their
activity is linked to the transcriptional activation of key oncogenes and cancer-promoting
pathways.[2][4] Inhibition of CBP/p300 has emerged as a promising therapeutic strategy to
counteract tumorigenesis, overcome drug resistance, and suppress tumor progression.[4] This
is achieved by targeting either their histone acetyltransferase (HAT) catalytic domain or their
chromatin-interacting bromodomain.[5]
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Mechanism of Action of CBP/p300 Inhibitors

CBP/p300 inhibitors exert their anticancer effects primarily by modulating the transcription of
oncogenes. By inhibiting the HAT activity or the bromodomain function of CBP/p300, these
compounds can lead to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at the
promoters and enhancers of target genes.[4] This epigenetic modification is crucial for the
recruitment of the transcriptional machinery, and its reduction leads to the downregulation of
key cancer drivers such as MYC, androgen receptor (AR), and IRF4.[2][6][7]

The inhibition of CBP/p300 has been shown to induce several anticancer cellular responses,
including:

¢ Cell Cycle Arrest: By downregulating cyclins and other cell cycle progression factors,
CBP/p300 inhibitors can halt cancer cells in the G1 phase.[8][9]

o Apoptosis: The suppression of survival pathways and pro-survival genes can lead to
programmed cell death in cancer cells.

o Cellular Senescence: In some contexts, inhibition of p300/CBP can drive cancer cells into a
state of irreversible cell cycle arrest known as senescence.[10]

¢ Modulation of the Tumor Microenvironment: CBP/p300 activity is implicated in immune
evasion.[4] Their inhibition can potentially enhance anti-tumor immunity.

Key Signaling Pathways Modulated by CBP/p300
Inhibition

The anticancer effects of CBP/p300 inhibitors are mediated through the modulation of several
critical signaling pathways.
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Core mechanism of CBP/p300 inhibition in cancer.

Quantitative Preclinical Data of Selected CBP/p300
Inhibitors

The following tables summarize the in vitro and in vivo preclinical activity of two notable
CBP/p300 inhibitors, CCS1477 (inobrodib) and NEO2734.

Table 1: In Vitro Antiproliferative Activity (IC50) of
CBP/p300 Inhibitors
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Incubation
L Cancer . )
Inhibitor Cell Line IC50 (nM) Assay Type Time
Type
(hours)
CCs1477 Prostate Proliferation B
_ _ 22Rv1 96 Not Specified
(inobrodib) Cancer Assay
Prostate Proliferation »
VCaP 49 Not Specified
Cancer Assay
Multiple ]
OPM-2 5 CellTiter-Glo 120
Myeloma
Multiple ]
RPMI-8226 6 CellTiter-Glo 120
Myeloma
Acute
Myeloid MOLM-16 Not Specified  CellTiter-Glo Not Specified
Leukemia
NUT Midline Proliferation .
NEO2734 ) 1015 44.04 Not Specified
Carcinoma Assay
NUT Midline Proliferation »
) 14169 77.37 Not Specified
Carcinoma Assay
Leukemia ] Proliferation
] Various 280 72
(Median) Assay
Lymphoma ) Proliferation
) Various 300 72
(Median) Assay
Prostate ) )
) Proliferation
Cancer Various 460 72
_ Assay
(Median)
Diffuse Large
B-cell ] Proliferation
Various 157 72
Lymphoma Assay
(Median)

Data compiled from multiple sources.[2][11][12]
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Table 2: In Vivo Efficacy of CBP/p300 Inhibitors in
Xenaograft Models

o Dosing Tumor Growth
Inhibitor Cancer Model L Reference
Schedule Inhibition
10, 20 mg/kg qd
CCs1477 22Rv1 (Prostate Complete tumor
: : or 30 mg/kg qod N [2]
(inobrodib) Cancer) growth inhibition
(oral) for 28 days
Dose-dependent
reduction in
5, 10, 20 mg/kg
MOLM-16 (AML) tumor growth, [13]
qd (oral) : :
with regressions
at 20mg/kg
Significant
JR588 (UPS 10 mg/kg qd o
NEO2734 reduction in [4]
PDX) (oral)
tumor growth
KN473 (UPS 10 mg/kg qd Reduction in ]
PDX) (oral) tumor growth

PER-403 (NMC)

5, 8, 10 mg/kg qd
(oral) for 28 days

Markedly
improved

survival

[8]114]

gd = once daily; god = every other day; UPS = Undifferentiated Pleomorphic Sarcoma; PDX =
Patient-Derived Xenograft; NMC = NUT Midline Carcinoma; AML = Acute Myeloid Leukemia.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of CBP/p300 inhibitors

are provided below.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of CBP/p300

inhibitors on cancer cell lines.
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Workflow for a typical cell viability assay.
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Protocol: MTT Assay

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.

o Treatment: The following day, treat the cells with a serial dilution of the CBP/p300 inhibitor.
Include a vehicle control (e.g., DMSO).

¢ Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours) at 37°C in a
humidified incubator.

e MTT Addition: Add 10 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

e Solubilization: Carefully remove the medium and add 100 pL of DMSO to each well to
dissolve the formazan crystals.

o Measurement: Measure the absorbance at 570 nm using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and
determine the IC50 value using non-linear regression analysis.

Western Blotting for Target Gene Expression

Western blotting is used to detect changes in the protein expression of CBP/p300 targets, such
as MYC and AR.[1][15]

Protocol:

e Cell Lysis: Treat cells with the CBP/p300 inhibitor for the desired time, then harvest and lyse
the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate
them by size on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline
with 0.1% Tween-20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the
target protein (e.g., anti-MYC, anti-AR) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.[16]

Detection: After further washing, detect the protein bands using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

siRNA-Mediated Knockdown of CBP/p300

Small interfering RNA (siRNA) can be used to specifically silence the expression of CBP and

p300 to mimic the effects of a chemical inhibitor and validate their role in a particular cancer
context.[10][17][18]

Protocol:

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at
the time of transfection.

Transfection: Transfect the cells with siRNAs targeting CBP, p300, or a non-targeting control
using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's
instructions.[19]

Incubation: Incubate the cells for 48-72 hours post-transfection.

Analysis: Harvest the cells and analyze the knockdown efficiency by Western blotting or RT-
gPCR. The phenotypic effects of the knockdown can be assessed using cell viability assays
or other functional assays.[10]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.cytivalifesciences.com/en/us/insights/protein-immunoblotting-overview
https://www.researchgate.net/figure/siRNA-mediated-knockdown-of-P300-CBP-unveils-a-pivotal-role-in-ES-ABar-graphs-show-the_fig1_384663146
https://pmc.ncbi.nlm.nih.gov/articles/PMC3137613/
https://www.researchgate.net/figure/Knock-down-of-p300-and-CBP-by-RNAi-induces-persistent-accumulation-of-XPG-protein-and_fig4_287266778
https://aacrjournals.org/mct/article/10/9/1644/91112/Inhibition-of-the-Acetyltransferases-p300-and-CBP
https://www.researchgate.net/figure/siRNA-mediated-knockdown-of-P300-CBP-unveils-a-pivotal-role-in-ES-ABar-graphs-show-the_fig1_384663146
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Chromatin Immunoprecipitation (ChlP) for H3K27ac

ChIP followed by quantitative PCR (ChIP-gPCR) or sequencing (ChIP-seq) is used to
determine the effect of CBP/p300 inhibitors on the levels of H3K27ac at specific gene

promoters or enhancers.[20][21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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